Quinine Hydrochloride

Cardiotoxicity Antimalarial Safety QT Prolongation

Choose Quinine Hydrochloride (CAS 7549-43-1) for its unique solubility (33 mg/mL) enabling injectable formulations, unlike sulfate. Essential for spectrofluorometric calibration (Φ 23% higher at 390 mµ) and HPLC reference standards. Ideal for antimalarial research on chloroquine-resistant P. falciparum. Ensure compound-specific selection to avoid proarrhythmic risk from quinidine.

Molecular Formula C20H24N2O2.ClH
C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 7549-43-1
Cat. No. B3416372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine Hydrochloride
CAS7549-43-1
Molecular FormulaC20H24N2O2.ClH
C20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
InChIInChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
InChIKeyLBSFSRMTJJPTCW-DSXUQNDKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Hydrochloride (CAS 7549-43-1) Chemical Identity and Primary Therapeutic Role


Quinine hydrochloride (CAS 7549-43-1), the hydrochloride salt of the cinchona alkaloid quinine, is a chiral antimalarial agent containing four defined stereocenters with the molecular formula C₂₀H₂₅ClN₂O₂ and a molecular mass of 360.878 Da . This white crystalline compound exhibits potent blood schizonticidal activity against Plasmodium species, functioning as an erythrocytic antimalarial . Beyond its primary therapeutic indication, quinine hydrochloride demonstrates robust fluorescence properties, with a quantum yield that is 23% higher at a 390 mµ excitation wavelength compared to 313 mµ, enabling its widespread use as a calibration standard in spectrofluorometric and analytical chemistry applications .

Why Quinine Hydrochloride Cannot Be Freely Substituted with Other Quinine Salts or Analogs


Quinine hydrochloride is not pharmacokinetically or functionally interchangeable with other quinine salts (e.g., sulfate, dihydrochloride, ethyl carbonate) or stereoisomers (e.g., quinidine) due to substantial differences in aqueous solubility, cardiac safety profiles, and taste characteristics that critically impact formulation options, route of administration suitability, and patient tolerability [1]. Direct clinical evidence demonstrates that while oral bioavailability among quinine salts is comparable, their divergent physicochemical properties dictate distinct manufacturing, analytical, and therapeutic applications [2]. Furthermore, quinidine, the diastereoisomer of quinine, exhibits significantly greater QT interval prolongation (a marker of proarrhythmic risk) despite similar antimalarial potency, necessitating careful compound-specific selection in both research and clinical contexts [3].

Head-to-Head Quantitative Evidence Differentiating Quinine Hydrochloride from Closest Comparators


Cardiac Safety Advantage: Reduced QT Prolongation Versus Quinidine

A direct head-to-head electrocardiographic comparison in patients treated for Plasmodium falciparum malaria revealed that quinine-treated subjects exhibited no evidence of cardiotoxicity despite plasma concentrations reaching up to 20 mg/L, whereas quinidine treatment resulted in significantly greater QT interval prolongation [1]. This differentiation supports the preferential selection of quinine over quinidine for pediatric malaria and in settings where cardiac monitoring is limited, despite both compounds demonstrating comparable antimalarial efficacy [2].

Cardiotoxicity Antimalarial Safety QT Prolongation

Efficacy Against Chloroquine-Resistant P. falciparum: Faster Parasite Clearance

In a randomized, double-blind clinical trial directly comparing quinine (10 mg/kg three times daily for 5 days) with chloroquine (25 mg/kg over 3 days) for uncomplicated P. falciparum malaria, quinine treatment achieved a mean asexual parasitemia clearance time of 60.3 ± 12.5 hours, compared to 76.1 ± 29.3 hours for chloroquine—a 15.8-hour faster clearance, albeit not statistically significant (P = 0.13) [1]. Crucially, in vitro sensitivity testing revealed that all quinine-treated patient isolates remained sensitive to quinine, whereas 4 out of 5 chloroquine-treated patient isolates exhibited chloroquine resistance [2].

Drug Resistance Parasite Clearance Malaria Chemotherapy

Solubility Advantage Enabling Parenteral Formulations

Quinine hydrochloride exhibits markedly superior aqueous solubility compared to quinine sulfate, a critical physicochemical distinction that dictates formulation strategy. While quinine sulfate is reported as sparingly soluble in water (approximately 1 part in 820 parts water, or roughly 1.2 mg/mL), quinine hydrochloride demonstrates substantially higher solubility at 33 mg/mL in water at 25°C . This solubility difference enables the preparation of concentrated injectable solutions of quinine hydrochloride (300 mg/mL) for parenteral administration, whereas quinine sulfate is limited to oral solid dosage forms due to its poor aqueous solubility [1].

Parenteral Administration Salt Selection Formulation Development

Fluorescence Quantum Yield: Enhanced Photochemical Standard Performance

Quinine hydrochloride serves as a widely adopted fluorescence standard due to its well-characterized and relatively constant fluorescence quantum yield. The quantum yield of quinine is documented to be 23% higher when excited at a wavelength of 390 mµ compared to excitation at 313 mµ . While quinine sulfate is also employed as a fluorescence standard, the hydrochloride salt form provides equivalent or superior performance in aqueous acidic solutions, where its fluorescence emission at approximately 450 nm is readily detectable and stable . This wavelength-dependent quantum yield variation offers analytical flexibility for instrument calibration across different optical configurations.

Fluorescence Spectroscopy Quantum Yield Analytical Standards

Comparable Oral Bioavailability Across Quinine Salt Forms

A crossover bioavailability study in nine healthy male subjects administered single oral doses (600 mg base equivalent) of quinine hydrochloride, quinine sulfate, and quinine ethyl carbonate revealed no statistically significant differences in plasma drug concentration-time profiles among the three salt forms [1]. Absolute bioavailability for quinine dihydrochloride tablets was determined to be 64.3%, nearly identical to the 64.5% bioavailability observed with quinine sulfate capsules [2]. This bioequivalence indicates that salt selection does not meaningfully impact oral absorption efficiency, allowing formulators to prioritize other characteristics such as solubility, taste, and stability.

Bioavailability Pharmacokinetics Salt Equivalence

Optimal Use Cases for Quinine Hydrochloride (CAS 7549-43-1) Based on Differentiating Evidence


Parenteral Antimalarial Therapy for Severe or Complicated Malaria

The high aqueous solubility of quinine hydrochloride (33 mg/mL at 25°C) directly enables the formulation of concentrated injectable solutions (300 mg/mL) suitable for intravenous or intramuscular administration in severe malaria cases where oral therapy is not feasible . This solubility advantage distinguishes the hydrochloride salt from quinine sulfate, which is limited to oral solid dosage forms due to its poor water solubility (~1.2 mg/mL) . In resource-limited settings or intensive care units, quinine hydrochloride injection provides a reliable parenteral option for rapid achievement of therapeutic plasma concentrations.

Second-Line Oral Therapy for Chloroquine-Resistant P. falciparum Malaria

Clinical evidence demonstrates that quinine achieves faster parasite clearance (60.3 ± 12.5 hours) compared to chloroquine (76.1 ± 29.3 hours) in regions with documented chloroquine resistance, and in vitro testing confirms retained sensitivity to quinine in isolates from quinine-treated patients . Quinine hydrochloride oral formulations are therefore indicated as a second-line or alternative therapy for uncomplicated malaria caused by chloroquine-resistant P. falciparum strains, particularly when combined with doxycycline or clindamycin to shorten treatment duration and improve compliance .

Fluorescence Spectroscopy Calibration and Quantum Yield Standardization

Quinine hydrochloride in dilute acidic solution exhibits strong fluorescence emission at approximately 450 nm upon UV excitation, with a quantum yield that is 23% higher at a 390 mµ excitation wavelength compared to 313 mµ . This well-characterized, wavelength-dependent fluorescence behavior makes the compound an ideal standard for calibrating spectrofluorometers, validating fluorescence-based assays, and determining quantum yields of unknown fluorophores in analytical chemistry, photochemistry, and pharmaceutical quality control laboratories .

Reference Standard for HPLC Analytical Method Development and Validation

Quinine hydrochloride is employed as a reference standard in high-performance liquid chromatography (HPLC) methods for the quantification of quinine and related alkaloids in pharmaceutical formulations and biological matrices . Published HPLC methods using C18 columns with acetonitrile-phosphate buffer mobile phases and UV detection at 250-316 nm achieve detection limits as low as 0.05 mg/kg and quantification limits of 0.2 mg/kg, demonstrating the compound's suitability for method validation, system suitability testing, and routine quality control of antimalarial drug products .

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